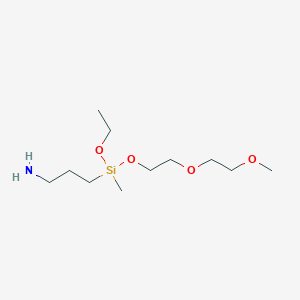![molecular formula C14H12Cl2S B14401435 [(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene CAS No. 89423-42-7](/img/structure/B14401435.png)
[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 1,1-dichloro-2-phenylethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene typically involves the reaction of 1,1-dichloro-2-phenylethane with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the sulfanyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or modified sulfanyl derivatives.
Substitution: Amino or alkoxy derivatives.
科学的研究の応用
[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of [(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pathways involved may include the inhibition of enzyme function or the disruption of cellular processes.
類似化合物との比較
Similar Compounds
- [(1,1-Dichloro-2-phenylethyl)thio]benzene
- [(1,1-Dichloro-2-phenylethyl)oxy]benzene
- [(1,1-Dichloro-2-phenylethyl)amino]benzene
Uniqueness
[(1,1-Dichloro-2-phenylethyl)sulfanyl]benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its oxygen or nitrogen analogs. The dichloro substitution also enhances its electrophilic character, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
89423-42-7 |
|---|---|
分子式 |
C14H12Cl2S |
分子量 |
283.2 g/mol |
IUPAC名 |
(1,1-dichloro-2-phenylethyl)sulfanylbenzene |
InChI |
InChI=1S/C14H12Cl2S/c15-14(16,11-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10H,11H2 |
InChIキー |
OMFHSFYURPVADC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(SC2=CC=CC=C2)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


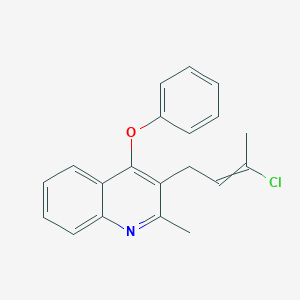
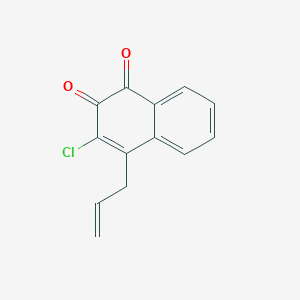
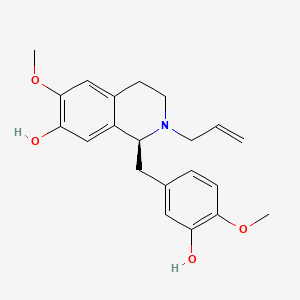
![N-[3-(Diethoxymethyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14401369.png)
![1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene](/img/structure/B14401373.png)

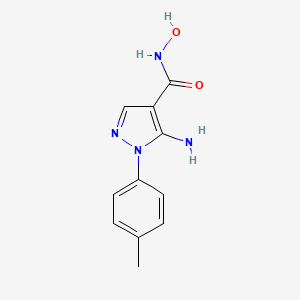
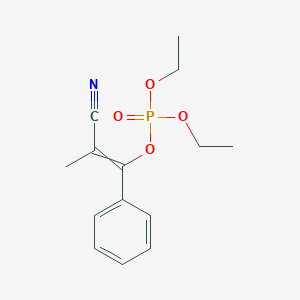
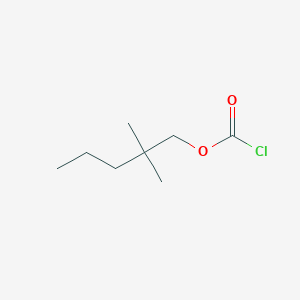
![Disodium;5-benzamido-3-[[4-[4-[(8-benzamido-1-hydroxy-6-sulfo-3-sulfonatonaphthalen-2-yl)diazenyl]anilino]phenyl]diazenyl]-4-hydroxy-7-sulfonaphthalene-2-sulfonate](/img/structure/B14401412.png)
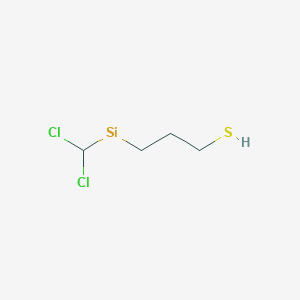
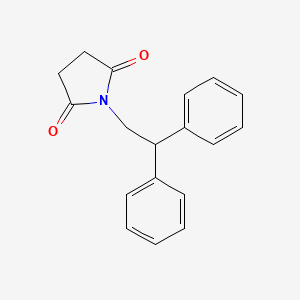
![N-Methyl-N'-[8-(6-oxo-3-phenylpyridazin-1(6H)-yl)octyl]urea](/img/structure/B14401431.png)
